molecular formula C19H23NO4 B589238 (R)-Reticuline-d3 CAS No. 1243291-26-0

(R)-Reticuline-d3

Cat. No. B589238
CAS RN: 1243291-26-0
M. Wt: 332.414
InChI Key: BHLYRWXGMIUIHG-DDOHFVCQSA-N
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Description

(R)-Reticuline-d3, also known as (R)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid-d3, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring compound reticuline, which is found in a variety of plants and animals. This compound has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, this compound has been used in lab experiments to study its biochemical and physiological effects.

Scientific Research Applications

(R)-Reticuline-d3 has been used in scientific research for a variety of applications. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, this compound has been used in lab experiments to study its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of (R)-Reticuline-d3 is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and behavior. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and behavior. Additionally, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-Reticuline-d3 in lab experiments include its ability to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, this compound is relatively easy to synthesize and is available commercially. However, there are some limitations to using this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, and its biochemical and physiological effects are not completely known.

Future Directions

Future research on (R)-Reticuline-d3 could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could investigate the potential therapeutic applications of this compound, such as its potential to treat depression and anxiety. Additionally, further research could investigate the potential toxic effects of this compound and its potential interactions with other drugs. Finally, further research could investigate the potential applications of this compound in other areas, such as the development of novel therapeutic agents or diagnostic tools.

Synthesis Methods

(R)-Reticuline-d3 can be synthesized by a variety of methods, including the Wittig reaction, the Pictet-Spengler reaction, and the reductive amination reaction. In the Wittig reaction, this compound is synthesized from aldehydes, alkynes, and phosphonium salts. In the Pictet-Spengler reaction, this compound is synthesized from an aldehyde, an amine, and a carbonyl compound. Finally, the reductive amination reaction is used to synthesize this compound from an aldehyde, an amine, and a reducing agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Reticuline-d3 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Methylamine-d3", "Sodium triacetoxyborohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with methylamine-d3 in the presence of sodium hydroxide to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 2: Reduction of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium triacetoxyborohydride in methanol to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex.", "Step 3: Hydrolysis of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex with hydrochloric acid to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 4: Cyclization of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium hydroxide to form (R)-Reticuline-d3.", "Step 5: Isolation of (R)-Reticuline-d3 from the reaction mixture using ethyl acetate and water." ] }

CAS RN

1243291-26-0

Molecular Formula

C19H23NO4

Molecular Weight

332.414

IUPAC Name

(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3

InChI Key

BHLYRWXGMIUIHG-DDOHFVCQSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC

synonyms

(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3;  (-)-Reticuline-d3;  (R)-(-)-Reticuline-d3;  L-Reticuline-d3; 

Origin of Product

United States

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